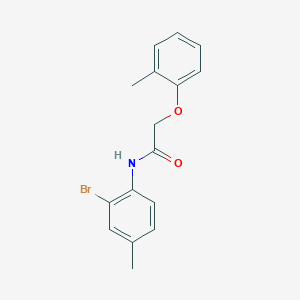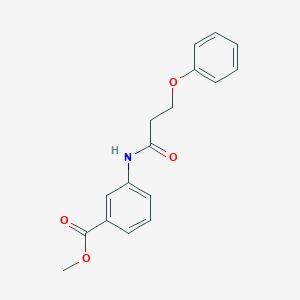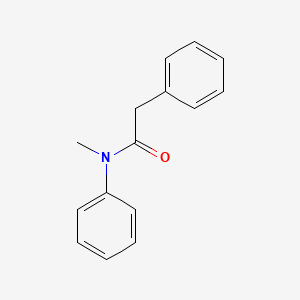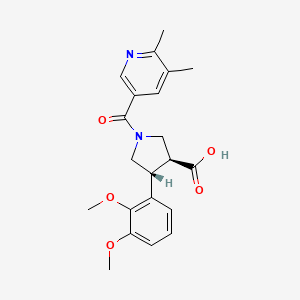
N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl group and a methylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenyl.
Acylation: The brominated product is then reacted with 2-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Used in the development of new therapeutic agents.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The bromo and methylphenoxy groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The acetamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(2-methylphenoxy)acetamide
- N-(2-bromo-4-ethylphenyl)-2-(2-methylphenoxy)acetamide
- N-(2-bromo-4-methylphenyl)-2-(2-ethylphenoxy)acetamide
Uniqueness: N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide is unique due to the specific combination of bromo and methylphenoxy groups, which may impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-14(13(17)9-11)18-16(19)10-20-15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPDGFBMIMLZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5585834.png)

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-hydroxybenzamide](/img/structure/B5585846.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)
![3-(4-ETHOXYPHENYL)-11-(4-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5585868.png)
![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585869.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5585876.png)

![N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585892.png)
![ETHENYL 2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5585897.png)
